ETHYL 4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXYLATE
Overview
Description
ETHYL 4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is known for its diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties . The unique structure of this compound makes it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the pyrazolopyrimidine core. This is achieved by treating a formimidate derivative with hydrazine hydrate in ethanol . The resulting intermediate is then reacted with various reagents to introduce the piperazine and ethyl ester functionalities .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
ETHYL 4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes, such as cyclin-dependent kinases, by binding to their active sites. This inhibition can disrupt cellular processes, leading to the death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
PYRAZOLO[3,4-D]PYRIMIDINE: A core structure shared with the target compound.
PHENYLPYRAZOLO[1,5-A]PYRIDINE: Another compound with a similar pyrazole ring structure.
Uniqueness
ETHYL 4-{1-PHENYLPYRAZOLO[3,4-D]PYRIMIDIN-4-YL}PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-2-26-18(25)23-10-8-22(9-11-23)16-15-12-21-24(17(15)20-13-19-16)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHORVFSNYRYGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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